molecular formula C20H20ClN3O2 B11426741 4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B11426741
M. Wt: 369.8 g/mol
InChI Key: ZTDUAGWXZLPHLI-UHFFFAOYSA-N
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Description

4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted benzamide core linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with 4-chloro-N-(propan-2-yl)benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.

Medicine

Medicinally, compounds with similar structures have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activity of 4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide would need to be validated through rigorous pharmacological testing.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(propan-2-yl)benzamide: Lacks the oxadiazole ring, potentially altering its biological activity and chemical reactivity.

    N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: Lacks the chloro and propan-2-yl groups, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the oxadiazole ring and the chloro-substituted benzamide in 4-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide makes it unique. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

4-chloro-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H20ClN3O2/c1-13(2)24(20(25)16-8-10-17(21)11-9-16)12-18-22-19(23-26-18)15-6-4-14(3)5-7-15/h4-11,13H,12H2,1-3H3

InChI Key

ZTDUAGWXZLPHLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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